N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Propanoyl Group: The propanoyl group can be attached to the indole ring through an acylation reaction using propanoyl chloride and a base such as pyridine.
Coupling with Glycylglycine: The final step involves coupling the indole derivative with glycylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycylglycine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycylglycine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Serotonin: 5-hydroxytryptamine.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycylglycine is unique due to its specific structural features, including the presence of both an indole ring and a glycylglycine moiety. This combination imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H19N3O5 |
---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
2-[[2-[3-(5-methoxyindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5/c1-24-12-2-3-13-11(8-12)4-6-19(13)7-5-14(20)17-9-15(21)18-10-16(22)23/h2-4,6,8H,5,7,9-10H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
IEFAQYADKJRFHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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